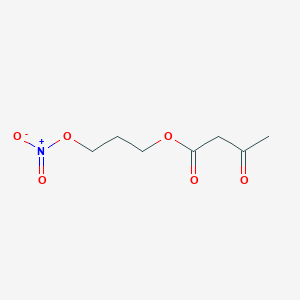
Butanoic acid, 3-oxo-, 3-(nitrooxy)propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 3-oxo-, 3-(nitrooxy)propyl ester is a chemical compound with the molecular formula C7H11NO6 It is an ester derivative of butanoic acid, featuring a nitrooxy group attached to the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-oxo-, 3-(nitrooxy)propyl ester typically involves the esterification of 3-oxo-butanoic acid with 3-(nitrooxy)propanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-oxo-, 3-(nitrooxy)propyl ester can undergo various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form corresponding nitro compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters and other derivatives.
Scientific Research Applications
Butanoic acid, 3-oxo-, 3-(nitrooxy)propyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butanoic acid, 3-oxo-, 3-(nitrooxy)propyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitrooxy group can release nitric oxide (NO), which plays a role in various biochemical pathways. The ester group can undergo hydrolysis to release the active components, which can then interact with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 3-oxo-, propyl ester: Similar structure but lacks the nitrooxy group.
Butanoic acid, 3-oxo-, 2-propenyl ester: Similar structure but with a different ester group.
Acetoacetic acid derivatives: Compounds with similar keto and ester functionalities.
Uniqueness
Butanoic acid, 3-oxo-, 3-(nitrooxy)propyl ester is unique due to the presence of the nitrooxy group, which imparts distinct chemical and biological properties. This group can release nitric oxide, making it valuable for applications in medicine and biology.
Properties
CAS No. |
88488-49-7 |
|---|---|
Molecular Formula |
C7H11NO6 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
3-nitrooxypropyl 3-oxobutanoate |
InChI |
InChI=1S/C7H11NO6/c1-6(9)5-7(10)13-3-2-4-14-8(11)12/h2-5H2,1H3 |
InChI Key |
MVSFHMLQBJMCFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCCCO[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















